cis-1,2,3,6-Tetrahydrophthalic anhydride
Overview
Description
Cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a chemical compound with the empirical formula C8H8O3 . It is also known as cis-4-Cyclohexene-1,2-dicarboxylic anhydride . It is used as a curing agent for epoxides , a chemical modifier in the modification of polystyrene via Friedel-Crafts acylation for enhancing the thermal stability of the polymer , and a reactant for the synthesis of cis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides .
Synthesis Analysis
The cis isomer of Tetrahydrophthalic anhydride is prepared by the Diels-Alder reaction of butadiene and maleic anhydride .Molecular Structure Analysis
The molecular weight of this compound is 152.1473 . The IUPAC Standard InChI is InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6 (5)8 (10)11-7/h1-2,5-6H,3-4H2/t5-,6+ .Physical And Chemical Properties Analysis
This compound is a flake form substance . It has a melting point of 97-103°C . Its vapor density is 5.2 (vs air), and its vapor pressure is less than 0.01 mmHg at 20°C .Safety and Hazards
Cis-1,2,3,6-Tetrahydrophthalic anhydride is classified as Aquatic Chronic 3, Eye Dam. 1, Resp. Sens. 1, Skin Sens. 1 . It may cause severe skin burns and eye damage, allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
The primary targets of cis-1,2,3,6-Tetrahydrophthalic anhydride (THPA), also known as cis-4-Cyclohexene-1,2-dicarboxylic anhydride, are epoxides . Epoxides are cyclic ethers with a three-atom ring that are highly reactive due to the strain in the ring . THPA is used as a curing agent for epoxides , which means it reacts with epoxides to form a cross-linked, three-dimensional network, enhancing the properties of the epoxy resin .
Mode of Action
THPA interacts with its targets, the epoxides, through a chemical reaction known as ring-opening polymerization . In this process, the strained three-membered ring of the epoxide is opened, and the THPA molecule is covalently bonded to the epoxide . This reaction results in the formation of a larger, more complex molecule .
Biochemical Pathways
The interaction of THPA with epoxides affects the polymerization pathway of the epoxide . The ring-opening polymerization leads to the formation of a cross-linked polymer network . This network has enhanced thermal stability, making it useful in various applications, including the production of coatings, adhesives, and composite materials .
Result of Action
The result of THPA’s action is the formation of a cross-linked polymer network with enhanced thermal stability . This network is resistant to degradation and can withstand high temperatures, making it useful in various industrial applications .
Action Environment
The action of THPA is influenced by environmental factors such as temperature and the presence of catalysts . Higher temperatures can increase the rate of the reaction between THPA and epoxides . Additionally, certain catalysts can also increase the rate of this reaction . The stability of THPA can be affected by exposure to moisture and air .
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a curing agent for epoxides , and as a chemical modifier in the modification of polystyrene via Friedel-Crafts acylation for enhancing the thermal stability of the polymer . It can also be used as a reactant for the synthesis of cis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides .
Molecular Mechanism
It is known that it can be oxidized at the cathode as well as reduced at the anode, hindering the unwanted oxidation of carbonate solvents
properties
IUPAC Name |
(3aS,7aR)-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/t5-,6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOUUZVZFBCRAM-OLQVQODUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]2[C@@H]1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883570 | |
Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |
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Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White chips; [Alfa Aesar MSDS] | |
Record name | cis-1,2,3,6-Tetrahydrophthalic anhydride | |
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CAS RN |
935-79-5 | |
Record name | cis-1,2,3,6-Tetrahydrophthalic anhydride | |
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Record name | NSC49672 | |
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Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |
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Record name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-, (3aR,7aS)-rel- | |
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Record name | cis-1,2,3,6-tetrahydrophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
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Record name | TETRAHYDROPHTHALIC ANHYDRIDE, CIS- | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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